molecular formula C12H21NO3 B13602112 Tert-butyl3-acetyl-2,2-dimethylazetidine-1-carboxylate CAS No. 2792201-12-6

Tert-butyl3-acetyl-2,2-dimethylazetidine-1-carboxylate

Cat. No.: B13602112
CAS No.: 2792201-12-6
M. Wt: 227.30 g/mol
InChI Key: MNIZAYNFTVUIIP-UHFFFAOYSA-N
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Description

Tert-butyl3-acetyl-2,2-dimethylazetidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl ester group

Properties

CAS No.

2792201-12-6

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-acetyl-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-8(14)9-7-13(12(9,5)6)10(15)16-11(2,3)4/h9H,7H2,1-6H3

InChI Key

MNIZAYNFTVUIIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(C1(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-acetyl-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 2,2-dimethylazetidine-1-carboxylate as a starting material, which is then acetylated using acetic anhydride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-acetyl-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl3-acetyl-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-acetyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the azetidine ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides

Uniqueness

Tert-butyl3-acetyl-2,2-dimethylazetidine-1-carboxylate is unique due to its combination of a tert-butyl ester group and an azetidine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Tert-butyl 3-acetyl-2,2-dimethylazetidine-1-carboxylate (CAS Number: 152537-04-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C10_{10}H17_{17}NO3_3
Molecular Weight : 199.25 g/mol
Storage Conditions : Inert atmosphere, store in freezer at -20°C

The biological activity of tert-butyl 3-acetyl-2,2-dimethylazetidine-1-carboxylate is largely attributed to its structural properties, which allow it to interact with various biological targets. The compound's azetidine ring structure provides a unique framework that may facilitate enzyme inhibition or receptor interaction.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antiviral Activity : Similar compounds have shown promise as inhibitors of viral enzymes such as neuraminidase. The mechanism often involves mimicking the transition state of the substrate, thereby inhibiting the enzyme's activity .
  • Anticancer Properties : Preliminary studies suggest that related azetidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested on triple-negative breast cancer cells, showing dose-dependent reduction in cell proliferation .

Study on Antiviral Activity

A study investigating novel inhibitors of influenza virus neuraminidase highlighted the importance of positively charged groups in enhancing binding affinity to the enzyme. The research underscored that compounds resembling the transition state could serve as effective inhibitors .

Cytotoxicity Assessment

In another study focusing on azetidine derivatives, compounds were evaluated for their cytotoxic effects using an MTS assay on MDA-MB-468 cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values indicating effective concentrations for therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntiviralNeuraminidase inhibitorsInhibition of viral replication
AnticancerAzetidine derivativesCytotoxicity in cancer cell lines
Enzyme InhibitionTransition state analogsEnhanced binding affinity

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